molecular formula C12H14N2O4 B11092710 Methyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate

Methyl {[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetate

Cat. No.: B11092710
M. Wt: 250.25 g/mol
InChI Key: GCNQOCYFRSNRJL-UHFFFAOYSA-N
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Description

Methyl 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridyl]oxy}acetate is a complex organic compound with a pyridine ring structure. This compound is notable for its diverse applications in various fields, including chemistry, biology, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridyl]oxy}acetate typically involves the reaction of 2-chloro-3-cyanopyridine with methoxymethyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol, with potassium hydroxide as the base. The mixture is heated to reflux for several hours, followed by acidification to precipitate the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to maximize yield and purity. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridyl]oxy}acetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridyl]oxy}acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of methyl 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridyl]oxy}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridyl]oxy}benzoic acid
  • 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy]-N-[[1-(2,6-dimethylphenyl)-2,5-dimethyl-3-pyrrolyl]methylideneamino]acetamide

Uniqueness

Methyl 2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridyl]oxy}acetate is unique due to its specific functional groups and the versatility of its chemical reactions. Its structure allows for a wide range of modifications, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

methyl 2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetate

InChI

InChI=1S/C12H14N2O4/c1-8-4-9(6-16-2)10(5-13)12(14-8)18-7-11(15)17-3/h4H,6-7H2,1-3H3

InChI Key

GCNQOCYFRSNRJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)OC)C#N)COC

Origin of Product

United States

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